molecular formula C6H6N2OS B038047 2-Acrylamidothiazole CAS No. 117158-04-0

2-Acrylamidothiazole

Cat. No.: B038047
CAS No.: 117158-04-0
M. Wt: 154.19 g/mol
InChI Key: GJQQHYNZZYZIKE-UHFFFAOYSA-N
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Description

2-Acrylamidothiazole is a versatile heterocyclic building block that integrates a polymerizable acrylamide moiety with a thiazole ring, a privileged scaffold in medicinal chemistry. This unique structure makes it a valuable reagent for the synthesis of functionalized polymers and small molecule libraries. Its primary research application lies in the development of covalent inhibitors and probe molecules, where the acrylamide group can undergo Michael addition with nucleophilic cysteine residues in protein targets, enabling the study of enzyme mechanisms and binding sites. The electron-rich thiazole ring can engage in key intermolecular interactions, such as hydrogen bonding and pi-stacking, which are critical for modulating biological activity and enhancing binding affinity. Researchers utilize this compound in drug discovery programs targeting a range of enzymes, particularly kinases and other ATP-binding proteins, where the molecule can serve as a core scaffold for structure-activity relationship (SAR) exploration. Furthermore, in materials science, it is employed as a monomer for creating functional polymers with tailored properties, such as smart hydrogels or bioactive surfaces. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

117158-04-0

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C6H6N2OS/c1-2-5(9)8-6-7-3-4-10-6/h2-4H,1H2,(H,7,8,9)

InChI Key

GJQQHYNZZYZIKE-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=NC=CS1

Canonical SMILES

C=CC(=O)NC1=NC=CS1

Synonyms

2-Propenamide, N-2-thiazolyl-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Fatostatin can be synthesized through a multi-step process involving the formation of a diarylthiazole core. The synthesis typically starts with the reaction of a substituted benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazole ring.

Industrial Production Methods

While specific industrial production methods for fatostatin are not widely documented, the synthesis generally follows the principles of organic synthesis, involving the use of common reagents and conditions. The process may be optimized for large-scale production by adjusting reaction parameters such as temperature, solvent, and catalyst to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

Fatostatin primarily undergoes reactions typical of organic compounds containing thiazole and aromatic rings. These reactions include:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the aromatic rings .

Mechanism of Action

Fatostatin exerts its effects by binding to SREBP cleavage-activating protein (SCAP), preventing the ER-Golgi translocation of SREBPs. This inhibition blocks the activation of SREBP-1 and SREBP-2, leading to decreased transcription of lipogenic genes. The disruption of lipid metabolism results in various cellular effects, including cell cycle arrest, apoptosis, and reduced cell proliferation .

Comparison with Similar Compounds

Structural and Functional Differences

A comparative analysis of 2-acrylamidothiazole with structurally related compounds reveals key distinctions in reactivity, bioactivity, and applications:

Compound Molecular Formula Key Functional Groups Biological Activities Applications
This compound C₆H₆N₂OS (hypothetical) Thiazole, acrylamide Potential antineoplastic, polymerizable Drug delivery, functional materials
2-Aminothiazole C₃H₄N₂S Thiazole, amine Antimicrobial, anti-inflammatory Pharmaceuticals, agrochemicals
2-Aminobenzimidazole C₇H₇N₃ Benzimidazole, amine Antiviral, antiparasitic, anticancer Chemotherapeutic agents
2-Methylthiazole C₄H₅NS Thiazole, methyl Flavoring agent, intermediate Food additives, organic synthesis

Key Observations :

  • Reactivity: The acrylamide group in this compound enhances electrophilicity, enabling covalent binding to biological targets (e.g., enzymes) or participation in polymer networks. In contrast, 2-aminothiazole’s amine group facilitates hydrogen bonding and coordination chemistry .
  • Safety: 2-Methylthiazole and 2-aminobenzothiazole require precautions for inhalation and skin contact (e.g., rinsing with water, PPE use) . The acrylamide group in this compound may pose additional neurotoxic or carcinogenic risks, akin to acrylamide monomers .
Pharmacokinetic and Drug-Likeness Profiles
  • Lipophilicity: Thiazole derivatives generally exhibit moderate logP values (1.5–2.5), favoring membrane permeability.
  • Metabolic Stability: 2-Aminothiazoles are prone to oxidative metabolism at the sulfur atom, whereas acrylamides may undergo glutathione conjugation, reducing toxicity .

Q & A

Q. What are the established synthesis protocols for 2-Acrylamidothiazole, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Catalyst optimization : Use bases like triethylamine or K₂CO₃ to facilitate acrylamide-thiazole bond formation .
  • Temperature control : Reactions are often conducted at 60–80°C to balance yield and side-product formation.
  • Purity validation : Post-synthesis, employ HPLC (C18 column, acetonitrile/water gradient) to assess purity ≥95% .
    For optimization, systematically vary molar ratios (e.g., 1:1.2 acrylamide-to-thiazole precursor) and track yield via gravimetric analysis .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and structural integrity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm structural integrity by verifying acrylamide (-CH₂CH₂CONH-) and thiazole (C=S, C=N) peaks. Use DMSO-d₆ as a solvent to resolve NH protons .
  • FT-IR : Identify key functional groups (e.g., C=O at ~1650 cm⁻¹, C=S at ~690 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Validate molecular ion peaks ([M+H]⁺) with <2 ppm mass error .
  • HPLC : Use a UV detector (λ = 254 nm) to quantify impurities; compare retention times against certified standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Wear nitrile gloves (EN 374 certified), safety goggles, and flame-retardant lab coats .
  • Ventilation : Use fume hoods for synthesis and handling to minimize inhalation risks .
  • First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and heat sources .

Advanced Research Questions

Q. How should researchers design in vitro bioactivity studies for this compound to ensure pharmacological relevance and reproducibility?

  • Methodological Answer :
  • Dose-response curves : Test concentrations spanning 0.1–100 µM, using DMSO as a vehicle control (<0.1% final concentration) .
  • Controls : Include positive controls (e.g., known enzyme inhibitors) and negative controls (vehicle-only wells) .
  • Assay validation : Use orthogonal assays (e.g., fluorescence-based and colorimetric methods) to confirm bioactivity .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to assess significance; report IC₅₀/EC₅₀ values with 95% confidence intervals .

Q. What methodologies are recommended to resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Systematic reviews : Follow PRISMA guidelines to aggregate data, assess study bias, and identify heterogeneity sources (e.g., assay conditions, compound purity) .
  • Scoping studies : Map literature gaps (e.g., understudied derivatives) using frameworks like Arksey & O’Malley’s five-stage approach .
  • Experimental replication : Repeat key studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to verify reproducibility .

Q. How can computational models (e.g., QSAR, molecular docking) be validated against experimental data for this compound's mechanism of action?

  • Methodological Answer :
  • Data curation : Compile experimental bioactivity data from PubMed and patent databases (e.g., USPTO, Espacenet) .
  • Model training : Use 80% of data for QSAR model development (e.g., Random Forest algorithms) and 20% for validation .
  • Docking validation : Compare predicted binding affinities (AutoDock Vina) with experimental Ki values; prioritize poses with RMSD <2 Å .
  • Expert consultation : Engage computational chemists to refine force field parameters and validate molecular dynamics simulations .

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